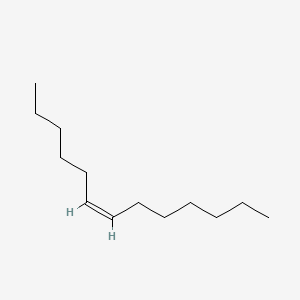
Pyridine-2,6-dicarboxylate
Descripción general
Descripción
Dipicolinate(2-) is a pyridinedicarboxylate that is the conjugate base of dipicolinate(1-) It is a conjugate base of a dipicolinate(1-).
Aplicaciones Científicas De Investigación
1. Fluorescence Properties in Lanthanide Complexes
Pyridine-2,6-dicarboxylate derivatives, such as 4-(hydroxymethyl)pyridine-2,6-dicarboxylate and 4-{[bis(carboxymethyl)amino]methyl}pyridine-2,6-dicarboxylate, have been used to synthesize complexes with lanthanides like Terbium (Tb) and Europium (Eu). These compounds show significant fluorescence properties. For example, the presence of a 4-hydroxymethyl group in these compounds can influence the fluorescence intensity of the lanthanide complexes. The fluorescence intensities vary with pH values and the dipole moments of solvent molecules, displaying the strongest intensities in neutral aqueous solutions (Rui, 2006).
2. Metal–Organic Framework Polymers
Pyridine-2,6-dicarboxylic acid has been utilized in the synthesis of metal–organic frameworks (MOFs) polymers with Praseodymium (Pr) and Europium (Eu). These polymers, characterized by various methods including IR spectroscopy and X-ray diffraction, exhibit unique crystal structures and potentially useful luminescent properties (Yang et al., 2012).
3. Biological Imaging Applications
Novel ligands containing pyridine-2,6-dicarboxylate unit have been synthesized for their potential application in biological imaging. These ligands, when complexed with Eu(III) and Tb(III) ions, have demonstrated strong luminescence, indicating their suitability for use in cell imaging applications (Xiao et al., 2011).
4. Chelation Extraction of Lead from Soil
Pyridine-2,6-dicarboxylic acid has been employed as an effective lead-complexing agent for soil remediation. It has shown promising results in solubilizing lead from contaminated soils, performing comparably with EDTA but with more desirable properties in terms of lead release (Macauley & Hong, 1995).
5. Fluorescent Sensing Applications
Pyridine-2,6-dicarboxamide based scaffolds have demonstrated potential as fluorescent probes for the selective detection of Pd2+ ions in aqueous medium. These probes have shown notable sensing abilities and have been applied in various formats, including paper-strip sensors and polystyrene film-based sensors, as well as in cell imaging (Kumar et al., 2017).
Propiedades
Nombre del producto |
Pyridine-2,6-dicarboxylate |
|---|---|
Fórmula molecular |
C7H3NO4-2 |
Peso molecular |
165.1 g/mol |
Nombre IUPAC |
pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 |
Clave InChI |
WJJMNDUMQPNECX-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-] |
Sinónimos |
2,6-dicarboxypyridine 2,6-pyridine dicarboxylate 2,6-pyridinedicarboxylate 2,6-pyridinedicarboxylic acid 3,4-pyridinedicarboxylate dipicolinic acid dipicolinic acid, calcium salt dipicolinic acid, dipotassium salt dipicolinic acid, disodium salt dipicolinic acid, monosodium salt dipicolinic acid, zinc salt pyridine-2,6-dicarboxylic acid zinc dipicolinate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

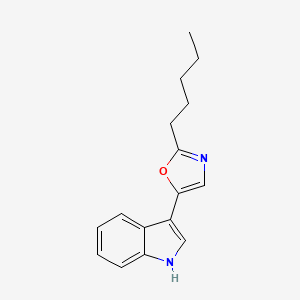
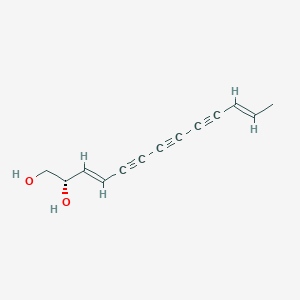

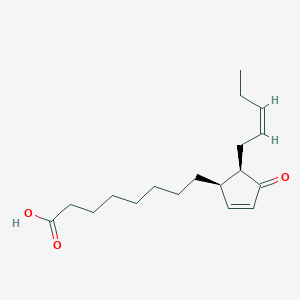
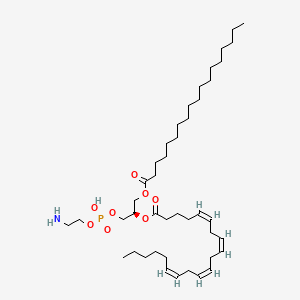
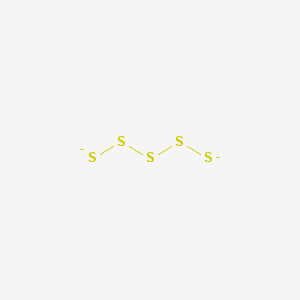
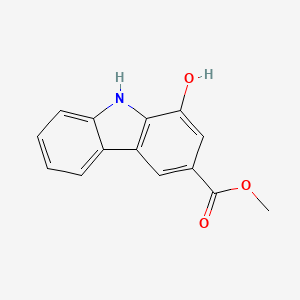


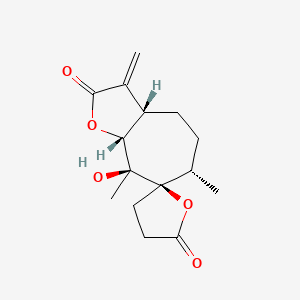

![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)
